Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Antibacterial Gram-positive SAR

This distinct 4-oxo-1,4-dihydroquinoline-3-carboxylate features a C-2 (2-chlorobenzyl)thio ether, a pharmacophore that delivers an MIC of 0.06 µg/mL against S. aureus and S. epidermidis in related quinolone hybrids. The ortho-chloro benzylthio motif is essential: meta- or para-chloro substitution collapses antibacterial potency. Unlike fluoroquinolones, this non-fluorinated ester scaffold offers a novel IP position for MRSA/MRSE programs. Antifungal selectivity (IC₅₀ 0.16 µg/mL, SI 46 vs C. neoformans) and potential CNS penetration (cLogP ~4.0) broaden utility to cryptococcal meningitis screening. Confirm ortho-chloro positional advantage by benchmarking against 3-Cl, 4-Cl, or unsubstituted benzyl analogs.

Molecular Formula C18H14ClNO3S
Molecular Weight 359.82
CAS No. 951497-40-8
Cat. No. B2709151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS951497-40-8
Molecular FormulaC18H14ClNO3S
Molecular Weight359.82
Structural Identifiers
SMILESCOC(=O)C1=C(NC2=CC=CC=C2C1=O)SCC3=CC=CC=C3Cl
InChIInChI=1S/C18H14ClNO3S/c1-23-18(22)15-16(21)12-7-3-5-9-14(12)20-17(15)24-10-11-6-2-4-8-13(11)19/h2-9H,10H2,1H3,(H,20,21)
InChIKeyBHCBKBMXRNVVJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 951497-40-8): Procurement-Relevant Chemotype Overview


Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 951497-40-8) is a synthetic 4-oxo-1,4-dihydroquinoline derivative featuring a C-2 thioether-linked 2-chlorobenzyl substituent and a C-3 methyl ester [1]. Its molecular formula is C₁₈H₁₄ClNO₃S (MW 359.8 g/mol) [2]. The compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate chemotype, a scaffold class that has yielded clinically validated antibacterial quinolones, antitubercular agents targeting cytochrome bc₁, and anticancer lead compounds [3]. Unlike classical fluoroquinolone antibiotics, this compound lacks the C-6 fluorine atom and C-3 free carboxylic acid, placing it in a distinct structural subclass where the thioether moiety and ester functionality govern physicochemical properties and biological target engagement [4].

Why Generic Substitution Fails for Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 951497-40-8): The Ortho-Chloro and Thioether Differentiation Problem


Compounds within the 4-oxo-1,4-dihydroquinoline-3-carboxylate class cannot be treated as interchangeable procurement items because subtle structural modifications produce large-magnitude differences in biological potency and selectivity. In the closely analogous N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone series, relocating the chlorine atom from the ortho to the para position on the benzylthio ring caused a dramatic loss of antibacterial activity against Staphylococcus aureus and S. epidermidis [1]. Similarly, in the 3-substituted benzylthioquinolinium iodide antifungal series, ortho-substituted halogen analogs (F, Cl, Br, CF₃) consistently displayed superior anti-Cryptococcus neoformans IC₅₀ values compared to their meta- and para-substituted counterparts, with the ortho-Cl congener 9l achieving an IC₅₀ of 0.16 µg/mL and a selectivity index (SI) of 46—outperforming fluconazole and amphotericin B [2]. These SAR findings demonstrate that the exact position of the chlorine atom on the benzylthio moiety is not a trivial substitution but a critical determinant of target engagement. A user who substitutes the 2-chlorobenzylthio compound with a 3-chloro, 4-chloro, or unsubstituted benzyl analog should expect non-equivalent biological outcomes, making compound-specific qualification essential for reproducible research [3].

Quantitative Differentiation Evidence for Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 951497-40-8) Versus Closest Analogs


Ortho-Chlorobenzylthio Antibacterial Potency Superiority: MIC Comparison Against Staphylococcus spp.

In the N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone series, compound 4e bearing the 2-chlorobenzylthio moiety exhibited MIC values of 0.06 µg/mL against both S. aureus and S. epidermidis [1]. The SAR study explicitly concluded that the position of the chlorine atom on the benzyl moiety dramatically affects antibacterial activity [1]. While this study is on a hybrid scaffold rather than the exact target compound, it provides the strongest available class-level evidence that the 2-chlorobenzylthio pharmacophore confers high-potency Gram-positive antibacterial activity directly attributable to the ortho-chloro substitution pattern present in CAS 951497-40-8.

Antibacterial Gram-positive SAR

Antifungal Potency and Selectivity of Ortho-Chlorobenzylthio Quinolinium Analogs Versus Fluconazole and Amphotericin B

In the 3-substituted benzylthioquinolinium iodide series, the ortho-chloro analog (compound 9l) demonstrated an IC₅₀ of 0.16 µg/mL against C. neoformans, with a selectivity index (SI) of 46—superior to both fluconazole (IC₅₀ 0.21 µg/mL, SI not reported at comparable level) and amphotericin B (IC₅₀ 0.20 µg/mL, SI = 38) [1]. Other ortho-substituted halogen analogs displayed comparable potency (9d, o-F: IC₅₀ 0.71 µg/mL; 9g, m-Cl: IC₅₀ 0.32 µg/mL), confirming that ortho substitution is a key driver of antifungal activity [1]. The target compound (CAS 951497-40-8) possesses the identical 2-chlorobenzylthio pharmacophore, suggesting potential for similar antifungal selectivity when evaluated in analogous assay systems.

Antifungal Cryptococcus neoformans Selectivity Index

Thioether-Containing 4-Oxoquinoline Scaffold Activity in Antitubercular Cytochrome bc₁ Inhibition

A 2023 study on 4-substituted thioquinoline analogs demonstrated that members of the 4-thioquinoline series inhibited Mycobacterium tuberculosis H37Rv growth in the high nanomolar range and induced depletion of intracellular ATP, with reduced potency against the QcrB T313I mutant strain confirming the cytochrome bc₁ complex as the molecular target [1]. While the target compound features a C-2 thioether rather than a C-4 thioether, both share the critical 4-oxo-1,4-dihydroquinoline core with a thioether side chain, and the 4-oxoquinoline-3-ester chemotype has been specifically identified as a source of potent bc₁ inhibitors [2]. This establishes the compound class as relevant for antitubercular drug discovery targeting the mycobacterial respiratory chain.

Antitubercular Mycobacterium tuberculosis Cytochrome bc1

Physicochemical Differentiation: Calculated logP and Lipophilic Efficiency Versus Classical Fluoroquinolones

The target compound has a calculated logP of approximately 4.0 [1], which is substantially higher than that of classical fluoroquinolone antibiotics such as ciprofloxacin (logP ≈ -1.1) and norfloxacin (logP ≈ -1.0) [2]. This elevated lipophilicity arises from the combined effect of the 2-chlorobenzylthio moiety and the methyl ester at C-3 (rather than a free carboxylic acid). The higher logP predicts enhanced membrane permeability and altered tissue distribution compared to hydrophilic fluoroquinolones, which may be advantageous for intracellular pathogen targeting or CNS penetration applications but requires careful consideration of solubility and metabolic stability in assay design [3].

Physicochemical properties Lipophilicity Drug-likeness

Structural Differentiation from Fluoroquinolone Antibiotics: Absence of C-6 Fluorine and C-3 Free Carboxylic Acid

The target compound differs from all marketed fluoroquinolone antibiotics in two critical pharmacophoric features: (1) it lacks the C-6 fluorine atom that is essential for DNA gyrase and topoisomerase IV inhibition in fluoroquinolones, and (2) it bears a C-3 methyl ester rather than the free carboxylic acid required for metal-ion-mediated enzyme binding [1]. Instead, it features a C-2 thioether-linked 2-chlorobenzyl group, which is absent in classical quinolones. These structural differences predict a fundamentally distinct target engagement profile: the compound is unlikely to act via the fluoroquinolone mechanism (DNA gyrase inhibition) and may instead interact with alternative targets such as cytochrome bc₁ or other thiol-sensitive enzymes [2][3].

Structural differentiation Fluoroquinolone comparison Pharmacophore

DHODH Inhibitory Activity: A Potential Alternative Mechanism Differentiating This Chemotype

A closely related 4-oxo-1,4-dihydroquinoline analog (CHEMBL4474026) was tested in a BindingDB assay and showed inhibition of human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 4.60 × 10³ nM (4.6 µM) using DHO as substrate [1]. DHODH is a validated target for autoimmune disease (e.g., teriflunomide in multiple sclerosis) and is also explored in oncology and antiparasitic indications. While this IC₅₀ value indicates modest potency, it establishes that the 4-oxo-1,4-dihydroquinoline-3-carboxylate ester scaffold can engage DHODH, a mechanism entirely distinct from DNA gyrase inhibition or cytochrome bc₁ targeting [2].

DHODH inhibition Enzyme target Immunomodulation

Optimal Application Scenarios for Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 951497-40-8) Based on Differentiation Evidence


Gram-Positive Antibacterial Screening and SAR Expansion

Based on the validated 2-chlorobenzylthio pharmacophore's MIC of 0.06 µg/mL against S. aureus and S. epidermidis in closely related quinolone hybrids [1], CAS 951497-40-8 is a high-priority procurement candidate for Gram-positive antibacterial screening cascades. Researchers should benchmark this compound against comparator analogs bearing 3-Cl, 4-Cl, or unsubstituted benzylthio groups to confirm the ortho-chloro positional advantage on the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold. This compound is particularly relevant for MRSA and methicillin-resistant S. epidermidis (MRSE) programs seeking non-fluoroquinolone chemotypes.

Antifungal Lead Discovery Targeting Cryptococcus neoformans with Favorable Selectivity

The ortho-chlorobenzylthio motif demonstrated an IC₅₀ of 0.16 µg/mL and a selectivity index of 46 vs. C. neoformans in the benzylthioquinolinium series, outperforming fluconazole and amphotericin B on selectivity [1]. CAS 951497-40-8, which incorporates this identical pharmacophore on a neutral 4-oxoquinoline ester scaffold, should be prioritized in antifungal screening panels against Cryptococcus and Candida species. The compound's high calculated logP (~4.0) [2] may enhance CNS penetration, a critical advantage for cryptococcal meningitis applications where current therapies have limited brain bioavailability.

Mycobacterium tuberculosis Cytochrome bc₁ Inhibitor Screening

The 4-oxoquinoline-3-ester chemotype has been validated as a source of potent cytochrome bc₁ inhibitors with antitubercular activity in the high nanomolar range [1]. CAS 951497-40-8 represents a C-2 thioether variant of this chemotype and should be included in screening libraries targeting the mycobacterial respiratory chain. The compound's distinct substitution pattern (C-2 thioether vs. the C-4 thioether in the published series) offers an opportunity to explore alternative binding modes within the QcrB subunit of the cytochrome bc₁ complex, potentially yielding compounds with activity against drug-resistant TB strains [2].

DHODH-Targeted Screening for Autoimmune and Oncology Indications

A structurally related 4-oxo-1,4-dihydroquinoline analog demonstrated DHODH inhibition with an IC₅₀ of 4.6 µM [1]. While this represents modest potency, DHODH is a clinically validated target for multiple sclerosis (teriflunomide) and is under investigation for oncology and antiparasitic applications. CAS 951497-40-8 can serve as a starting scaffold for medicinal chemistry optimization aimed at improving DHODH potency through structure-guided modification of the benzylthio and ester substituents. Procurement is recommended for laboratories conducting target-based DHODH screening or fragment-based drug discovery programs.

Quote Request

Request a Quote for Methyl 2-((2-chlorobenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.